molecular formula C22H16F3NO B5040164 (E)-2,3-diphenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

(E)-2,3-diphenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B5040164
M. Wt: 367.4 g/mol
InChI Key: NNTQFHDCZVWNDR-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2,3-diphenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound known for its unique chemical structure and properties. This compound features a conjugated system with phenyl groups and a trifluoromethyl group, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-diphenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 2,3-diphenylprop-2-enoyl chloride with 3-(trifluoromethyl)aniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-diphenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2,3-diphenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-2,3-diphenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and selectivity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-2,3-diphenylprop-2-enamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(3-trifluoromethylphenyl)prop-2-enamide: Similar structure but without the diphenyl groups, affecting its reactivity and applications.

Uniqueness

(E)-2,3-diphenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of both diphenyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2,3-diphenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO/c23-22(24,25)18-12-7-13-19(15-18)26-21(27)20(17-10-5-2-6-11-17)14-16-8-3-1-4-9-16/h1-15H,(H,26,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTQFHDCZVWNDR-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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